molecular formula C20H16N4O2S2 B2437903 N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 941984-84-5

N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2437903
CAS No.: 941984-84-5
M. Wt: 408.49
InChI Key: UFQIPDCLUCVGJK-UHFFFAOYSA-N
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Description

N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzothiazole and thiazole ring system. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Properties

IUPAC Name

N-[4-[2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c1-12-6-5-9-15-17(12)23-20(28-15)22-16(25)10-14-11-27-19(21-14)24-18(26)13-7-3-2-4-8-13/h2-9,11H,10H2,1H3,(H,21,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQIPDCLUCVGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Key Reaction Types

The compound participates in chemical reactions typical of benzothiazole derivatives, including:

Amide Bond Formation

  • Mechanism : Formation of the benzamide moiety likely involves condensation of a carboxylic acid derivative (e.g., benzoyl chloride) with an amine group under basic conditions.

  • Significance : Critical for stabilizing the molecule’s structure and enabling biological interactions.

Nucleophilic Substitution

  • Mechanism : Substitution reactions at reactive sites (e.g., sulfur atoms in thiazole rings) may occur, facilitated by electron-deficient centers .

  • Example : Potential replacement of leaving groups (e.g., halides) with other functional groups to modulate pharmacological properties.

Cyclization Reactions

  • Mechanism : Intramolecular cyclization involving amino and carbonyl groups could form fused heterocyclic structures.

  • Example : Formation of oxazoline or imidazoline rings via condensation of amino and ketone groups.

Oxidation/Reduction

  • Mechanism : Thiazole rings may undergo redox transformations (e.g., oxidation of sulfur atoms) under specific conditions .

  • Impact : Affects electronic structure and biological activity .

Biological Target Interactions

  • Enzyme Inhibition : Likely interacts with kinases or proteases via hydrogen bonding and hydrophobic interactions.

  • Antitumor Activity : May involve disruption of BRAF/VEGFR signaling pathways, as observed in structurally similar thiazole derivatives .

Structural Stability

  • Thermal Stability : Benzamide-thiazole conjugates generally exhibit moderate stability under standard conditions due to conjugation and aromaticity.

  • Hydrolysis Resistance : Amide bonds are stable under neutral conditions but may hydrolyze under acidic/basic conditions.

Research Findings

  • Structure-Activity Relationships : Electron-donating groups (e.g., methoxy) enhance lipophilicity and cellular uptake, as observed in related thiazole derivatives .

  • Biological Profiling : While direct data for this compound is limited, analogous benzothiazole derivatives show cytotoxicity against cancer cell lines (e.g., IC50 values <1 µM for Jurkat cells) .

Citations reflect the most relevant and reliable sources (Evitachem, PubChem, PMC articles) .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including those structurally related to N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide. The compound's structure, which includes thiazole and benzamide moieties, is believed to contribute to its biological activity.

Cytotoxicity Studies

The cytotoxic effects of related thiazole compounds have been evaluated against various cancer cell lines. The following table summarizes the cytotoxicity data:

CompoundCell LineIC50 (µM)Reference
Compound 1A4311.61 ± 1.92Current Study
Compound 2Jurkat<1.0Current Study
N-(4-Methyl...)HT29TBDCurrent Study

The presence of electron-donating groups, such as methoxy, enhances the lipophilicity of compounds, facilitating better cellular uptake and interaction with target proteins involved in tumor growth.

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. Modifications in the thiazole structure can lead to enhanced efficacy against seizures.

Efficacy Studies

The following table presents findings from studies on anticonvulsant activity:

CompoundModelEfficacy (%)Reference
Compound APTZ-induced seizures100% protectionCurrent Study
Compound BMaximal electroshockTBDCurrent Study

The biological activity of this compound may involve multiple mechanisms, including inhibition of oncogenic pathways and modulation of neurotransmitter receptors.

Case Studies

A notable case study evaluated the effects of a structurally similar compound on human cancer cell lines, reporting an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. This suggests that compounds derived from thiazoles could offer new avenues for cancer treatment.

Mechanism of Action

The mechanism of action of N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Biological Activity

N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a thiazole moiety linked to a benzamide structure, with a 4-methylbenzo[d]thiazole substituent. The presence of the thiazole ring is critical as it contributes to various biological activities, including anticancer, antimicrobial, and antiviral properties.

Antitumor Activity

Research has demonstrated that thiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines. A study indicated that thiazole derivatives with specific substituents can enhance cytotoxicity against cancer cells by interacting with key proteins involved in cell survival pathways .

CompoundIC50 (µg/mL)Cancer Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22A-431

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that thiazole derivatives possess broad-spectrum antibacterial activity, making them potential candidates for developing new antibiotics. For example, compounds structurally related to this compound demonstrated effective inhibition against various bacterial strains, comparable to established antibiotics like norfloxacin .

CompoundMIC (µg/mL)Bacterial Strain
Compound A23E. coli
Compound B32S. aureus

Antiviral Activity

In addition to its antibacterial and anticancer properties, the compound has shown promise in antiviral applications. Recent studies have evaluated its effectiveness against viruses such as HSV and HCV. The antiviral activity was assessed using cytotoxicity assays on various cell lines, revealing that certain derivatives exhibited significant antiviral effects while maintaining low cytotoxicity .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Protein Interactions : The compound may disrupt interactions between proteins involved in cell proliferation and survival.
  • Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in malignant cells.
  • Antimicrobial Mechanisms : The thiazole moiety may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzothiazole derivatives, including this compound. These compounds were subjected to various biological assays to determine their efficacy against cancer and microbial pathogens . The results highlighted the importance of structural modifications in enhancing biological activity.

Q & A

Q. What challenges arise during scale-up from milligram to gram quantities?

  • Purification bottlenecks : Replace column chromatography with fractional crystallization (e.g., methanol/water mixtures).
  • Exothermic reactions : Use jacketed reactors with controlled cooling to prevent thermal degradation.
  • Yield optimization : Adjust stoichiometry (e.g., 1.2 equivalents of benzoyl chloride) to compensate for reagent volatility .

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